molecular formula C20H15N5OS B3569145 (4E)-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE

(4E)-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE

Cat. No.: B3569145
M. Wt: 373.4 g/mol
InChI Key: XJMGQFAOXOJLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazones and pyrazoles This compound is characterized by its unique structure, which includes a naphthalene ring, a hydrazone linkage, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE typically involves the condensation of naphthalene-2-carbohydrazide with 3-phenyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it into an alcohol derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, its interaction with cellular receptors can modulate signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both naphthalene and pyrazole rings in the structure of this compound imparts unique chemical and biological properties that are not commonly found in other similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(naphthalen-2-yldiazenyl)-3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5OS/c21-20(27)25-19(26)18(17(24-25)14-7-2-1-3-8-14)23-22-16-11-10-13-6-4-5-9-15(13)12-16/h1-12,24H,(H2,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMGQFAOXOJLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C(=S)N)N=NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE
Reactant of Route 2
(4E)-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE
Reactant of Route 3
(4E)-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE
Reactant of Route 4
(4E)-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE
Reactant of Route 5
(4E)-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE
Reactant of Route 6
(4E)-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE

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